Chloro(1,5-cyclooctadiene)iridium(I) dimer

Overview

Description

Synthesis Analysis

The synthesis of chloro(1,5-cyclooctadiene)iridium(I) dimer involves the reaction of iridium chloride with 1,5-cyclooctadiene under specific conditions. For instance, the cyclotrimerization of terminal alkynes catalyzed by [IrCl(cod)]2 in the presence of tin(II) chloride is a notable synthesis route. This process affords 1,2,4-trisubstituted and/or 1,3,5-trisubstituted benzenes, demonstrating the compound's utility in organic synthesis (Masuyama, Miyazaki, & Suzuki, 2013).

Molecular Structure Analysis

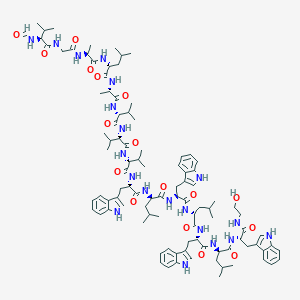

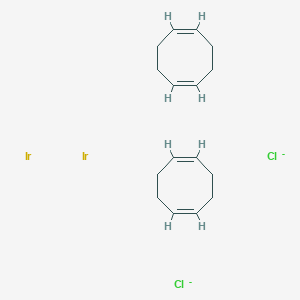

The molecular structure of chloro(1,5-cyclooctadiene)iridium(I) dimer and its derivatives has been extensively studied. Spectroscopic and theoretical evaluations indicate a pronounced metal-olefin interaction, which is fundamental to the compound's reactivity and stability. Vibrational spectroscopic techniques and DFT calculations suggest that the cyclooctadiene ligand adopts a cis-cis conformation when coordinated to iridium, highlighting the complex's distinct structural features (Popoola & Al‐Saadi, 2015).

Chemical Reactions and Properties

[IrCl(cod)]2 is known for its broad range of chemical reactions, including catalysis, where it facilitates various transformations such as hydrogenation, cycloaddition, and C-H activation processes. Its versatility is further demonstrated in the oxidative coupling of benzoic acid with alkynes, showcasing its catalytic potential in forming complex organic molecules (Datsenko et al., 2018).

Scientific Research Applications

Synthesis of Complexes

The cyclotrimerization of terminal alkynes, such as ethyl propynoate and arylacetylenes, is catalyzed by [IrCl(cod)]2, producing 1,2,4-trisubstituted and/or 1,3,5-trisubstituted benzenes. This process is enhanced by tin(II) chloride, illustrating the compound's role in facilitating complex chemical transformations (Masuyama, Miyazaki, & Suzuki, 2013).

Catalysis

[IrCl(cod)]2 has been employed in a continuous-flow system for C-H borylation, where it demonstrates high reactivity without significant loss of the iridium metal. This showcases its potential in sustainable and efficient catalytic processes (Tagata, Nishida, & Nishida, 2010).

In addition, it acts as a catalyst in the enantioselective hydrogenation of quinoxalines, achieving high conversions and enantioselectivities with certain additives. This highlights its utility in producing chiral compounds, which are essential in pharmaceuticals (Mršić, Jerphagnon, Minnaard, Feringa, & De Vries, 2009).

Molecular Structure Studies

Spectroscopic studies on [IrCl(cod)]2 and its analogs provide insights into the metal-olefin interaction, crucial for understanding its reactivity and stability. These studies help in designing new complexes with tailored properties for specific reactions (Popoola & Al‐Saadi, 2015).

Environmental Catalysis

Oxygenation of 1,5-cyclooctadiene (COD) on an iridium center using water as a reagent demonstrates the potential of [IrCl(cod)]2 in environmental catalysis, promoting greener reaction pathways by utilizing water in organic transformations (Ghatak, Sarkar, Dinda, Dutta, Rahaman, & Bera, 2015).

Safety And Hazards

The compound is known to cause skin irritation (H315) and serious eye irritation (H319) . It may also cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/clothing/eye protection/face protection (P280), and washing with plenty of soap and water if it comes into contact with skin (P302 + P352) .

properties

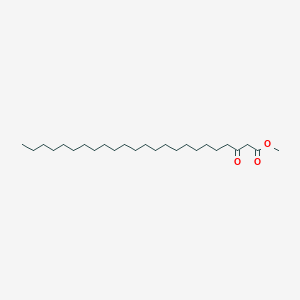

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;iridium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.2ClH.2Ir/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZHQWGWORCBJK-MIXQCLKLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2Ir2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923689 | |

| Record name | Cyclooctadiene iridium chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro(1,5-cyclooctadiene)iridium(I) dimer | |

CAS RN |

12112-67-3 | |

| Record name | Cyclooctadiene iridium chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-μ-chlorobis[(1,2,5,6-η)cycloocta-1,5-diene]diiridium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is Bis(1,5-cyclooctadiene)diiridium(I) dichloride and what are its common synonyms?

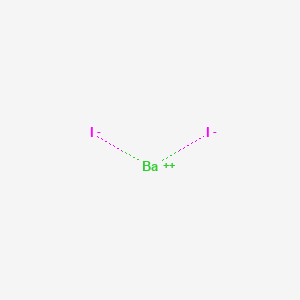

A1: Bis(1,5-cyclooctadiene)diiridium(I) dichloride is an organoiridium compound commonly used as a catalyst in organic synthesis. It is also known as di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) and often abbreviated as [Ir(μ-Cl)(C8H12)]2 or [IrCl(cod)]2.

Q2: What are the key structural characteristics of Bis(1,5-cyclooctadiene)diiridium(I) dichloride?

A2: Bis(1,5-cyclooctadiene)diiridium(I) dichloride is a dimeric molecule with a molecular weight of 671.70 g/mol [, ]. Its structure consists of two iridium(I) centers bridged by two chloride ligands. Each iridium atom is further coordinated to a 1,5-cyclooctadiene (COD) ligand.

Q3: What are the typical applications of Bis(1,5-cyclooctadiene)diiridium(I) dichloride in organic synthesis?

A3: Bis(1,5-cyclooctadiene)diiridium(I) dichloride is a versatile catalyst used in various organic reactions. It is particularly effective in catalyzing C-H bond activation, hydrogenation, cyclotrimerization, and C-C bond formation reactions [, , ].

Q4: Can you elaborate on the use of Bis(1,5-cyclooctadiene)diiridium(I) dichloride in cyclotrimerization reactions?

A4: Bis(1,5-cyclooctadiene)diiridium(I) dichloride, in conjunction with tin(II) chloride, effectively catalyzes the cyclotrimerization of terminal alkynes []. This process leads to the formation of substituted benzene derivatives, including 1,2,4-trisubstituted and 1,3,5-trisubstituted benzenes. This catalytic system is also applicable to terminal α,ω-diynes, yielding bicyclic benzene derivatives.

Q5: Are there any specific requirements for handling and storage of Bis(1,5-cyclooctadiene)diiridium(I) dichloride?

A6: Bis(1,5-cyclooctadiene)diiridium(I) dichloride is typically provided as orange-red crystals and should be handled with care as it is harmful and an irritant [, ]. While it is soluble in various organic solvents, its solutions are best handled under an inert atmosphere to maintain stability.

Q6: How can the catalytic activity of Bis(1,5-cyclooctadiene)diiridium(I) dichloride be enhanced or modified?

A7: The catalytic activity of Bis(1,5-cyclooctadiene)diiridium(I) dichloride can be modulated by adding other reagents or ligands. For example, the addition of tin(II) chloride enhances its activity in cyclotrimerization reactions []. In other instances, using Bis(1,5-cyclooctadiene)diiridium(I) dichloride in conjunction with tin(IV) chloride allows for benzylation of arenes and formation of triarylmethanes and carbon-heteroatom bonds [].

Q7: Are there any research efforts focused on immobilizing Bis(1,5-cyclooctadiene)diiridium(I) dichloride or related complexes for catalyst recovery and reusability?

A8: Yes, researchers have explored immobilizing iridium complexes for easier catalyst recovery and recycling. One approach involves using a surfactant-type triazolyl-thioether ligand with Bis(1,5-cyclooctadiene)diiridium(I) dichloride []. This ligand system facilitates catalyst recovery by liquid/liquid extraction, allowing its reuse for multiple catalytic cycles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.